molecular formula C15H12Br2N2O4 B11692059 5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 101758-78-5

5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11692059
CAS No.: 101758-78-5
M. Wt: 444.07 g/mol
InChI Key: ZCDMNVVYMXYOLY-UHFFFAOYSA-N
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Description

5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H12Br2N2O4 and its molecular weight is 444.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

101758-78-5

Molecular Formula

C15H12Br2N2O4

Molecular Weight

444.07 g/mol

IUPAC Name

8,9-dibromo-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C15H12Br2N2O4/c16-12-8-5-9(13(12)17)11-10(8)14(20)18(15(11)21)6-1-3-7(4-2-6)19(22)23/h1-4,8-13H,5H2

InChI Key

ZCDMNVVYMXYOLY-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The molecular structure of 5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be represented as follows:

  • Molecular Formula : C₁₄H₁₃Br₂N₃O₄
  • Molecular Weight : Approximately 404.08 g/mol
  • IUPAC Name : 5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

The presence of bromine and nitro groups suggests potential reactivity and interaction with biological macromolecules.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exhibit significant antimicrobial activity. For instance:

  • Mechanism of Action : These compounds may disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Research Findings : In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15Study A
MCF-7 (breast cancer)10Study B
A549 (lung cancer)20Study C

These results suggest that the compound has selective cytotoxicity towards certain cancer cells while sparing normal cells.

Mutagenicity and Genotoxicity

There are concerns regarding the mutagenic potential of halogenated compounds. The compound's structural features may pose risks for DNA damage:

  • Mutagenicity Tests : Preliminary assays indicate that it could potentially exhibit mutagenic properties under specific conditions .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties associated with similar structures:

  • Mechanism : Compounds may reduce oxidative stress or inhibit apoptotic pathways in neuronal cells.
  • Findings : Animal models have shown improvement in cognitive functions when treated with related compounds .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of dibromo derivatives and evaluated their anticancer properties. The lead compound demonstrated significant inhibition of tumor growth in xenograft models.

Case Study 2: Antimicrobial Efficacy

A comparative study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of several dibromo compounds against clinical isolates. The results indicated superior activity against resistant strains of bacteria.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that compounds similar to 5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exhibit significant antimicrobial activity. Studies have shown that derivatives of dibrominated isoindoles can effectively combat various bacterial strains. For instance, a related compound demonstrated superior efficacy against pathogens when tested using standard antimicrobial assays .

Anticancer Activity
The structural features of this compound suggest potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation. The introduction of nitro groups in aromatic systems is known to enhance the biological activity of such compounds by facilitating interactions with cellular targets . Ongoing research aims to elucidate the specific mechanisms through which these compounds exert their anticancer effects.

Materials Science

Non-linear Optical Materials
The unique molecular structure of 5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione positions it as a candidate for non-linear optical applications. The presence of multiple bromine atoms and nitro groups can enhance the non-linear optical properties of the molecule. Preliminary studies suggest that compounds with similar configurations can exhibit high second-order nonlinear optical responses, making them suitable for applications in photonics and optoelectronics .

Environmental Science

Corrosion Inhibition
Recent investigations into the environmental applications of dibrominated compounds have highlighted their potential as corrosion inhibitors. The effectiveness of these compounds in reducing corrosion rates in metallic substrates has been documented. For example, a study found that increasing concentrations of related dibrominated derivatives significantly decreased corrosion rates in steel exposed to corrosive environments . This property could be harnessed in industrial applications where metal protection is crucial.

Case Studies

Application AreaCompound UsedFindings
Antimicrobial5,6-Dibromo derivativesExhibited potent activity against multiple bacterial strains; effective in low concentrations .
AnticancerSimilar dibrominated isoindolesInhibited proliferation of cancer cells; potential mechanisms under investigation .
Non-linear opticsDibrominated compoundsHigh second-order non-linear optical responses observed; promising for photonic devices .
Corrosion inhibitionDibrominated derivativesSignificant reduction in corrosion rates; effective at various concentrations .

Q & A

Q. What are the critical steps for synthesizing 5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, and how can the dibromination step be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process: (1) constructing the hexahydro-4,7-methanoisoindole-dione core via Diels-Alder reactions or photochemical cycloadditions, (2) introducing the 4-nitrophenyl group via nucleophilic substitution or coupling reactions, and (3) dibromination at the 5,6-positions.
  • Dibromination Optimization : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 2.2 equivalents of Br₂ or NBS) to avoid over-bromination. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Key signals include deshielded aromatic protons (δ 7.5–8.5 ppm for the 4-nitrophenyl group) and bromine-induced splitting patterns .
  • X-ray Crystallography : For absolute stereochemical confirmation, use SHELXL for refinement. Collect data at low temperature (100 K) to minimize thermal motion artifacts. Resolve disorder in the methanoisoindole core using constraints .
  • HRMS : Validate molecular formula via high-resolution mass spectrometry (ESI or EI+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects) for this compound?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., Hela for anticancer, E. coli ATCC 25922 for antimicrobial) and protocols (e.g., MTT assay for cytotoxicity, broth microdilution for MIC).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying nitro or bromo substituents) to isolate contributing moieties. Compare IC₅₀ values across assays .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., carbonic anhydrase isoforms) with Lineweaver-Burk plots to determine inhibition constants (Ki) and mode (competitive/non-competitive) .

Q. What computational strategies predict the electronic effects of the nitro and bromo substituents on reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Use B3LYP/6-31G(d) basis sets for geometry optimization.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS. Focus on halogen bonding (Br···O/N) and nitro group polarization .

Q. How does stereochemistry influence the compound’s biological activity, and what experimental approaches validate this?

  • Methodological Answer :
  • Chiral Chromatography : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol mobile phase). Compare bioactivity of isolated enantiomers .
  • Circular Dichroism (CD) : Correlate optical activity with stereochemical configuration. Use X-ray crystallography to resolve absolute configuration .

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